molecular formula C15H16ClN3OS B5001100 N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5001100
M. Wt: 321.8 g/mol
InChI Key: ZEVMHMAWIFCHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 is a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play a critical role in the differentiation, activation, and survival of immune cells. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines, leading to the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. It suppresses the production of several pro-inflammatory cytokines, including interferon-gamma (IFN-gamma), tumor necrosis factor-alpha (TNF-alpha), and IL-17. It also inhibits the activation and proliferation of T cells, B cells, and natural killer (NK) cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is its selectivity for JAK3, which reduces the risk of off-target effects and toxicity. It also has a relatively long half-life, which allows for less frequent dosing. However, this compound has some limitations in laboratory experiments, such as its poor solubility in water and its instability in acidic conditions.

Future Directions

N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still some challenges that need to be addressed, such as its potential long-term toxicity and the development of resistance. Future research directions include the development of more selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 2-chlorobenzyl chloride with 4,6-dimethyl-2-pyrimidinethiol to yield N-(2-chlorobenzyl)-4,6-dimethyl-2-pyrimidinethiol. This intermediate is then reacted with ethyl chloroacetate to produce this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of several cytokines that play a critical role in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-7-11(2)19-15(18-10)21-9-14(20)17-8-12-5-3-4-6-13(12)16/h3-7H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVMHMAWIFCHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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